molecular formula C20H16ClN5O2 B2681048 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 887457-59-2

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2681048
CAS No.: 887457-59-2
M. Wt: 393.83
InChI Key: RGOHKAMJPCHOMN-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a synthetic small molecule belonging to the pyrazolopyrimidine class, a scaffold known for its potent and selective inhibition of protein kinases. This compound is of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its core structure is analogous to established kinase inhibitors, suggesting a mechanism of action that involves competitive binding to the ATP-binding site of target kinases , thereby disrupting key intracellular signaling pathways that drive cellular proliferation and survival. Researchers are exploring its potential efficacy against a range of kinase targets, with preliminary investigations often focusing on its ability to modulate aberrant signaling in cancer cell models. The specific substitution pattern on the acetamide moiety and the pyrazolopyrimidine core is designed to optimize selectivity and binding affinity , making it a valuable chemical probe for dissecting complex kinase-driven biological processes and for supporting the development of novel targeted therapeutics.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-5-2-3-8-17(13)24-18(27)11-25-12-22-19-16(20(25)28)10-23-26(19)15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOHKAMJPCHOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core

Aromatic Ring Modifications
  • 3-Chlorophenyl vs. 4-Fluorophenyl :
    The compound in , 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide , replaces the 3-chlorophenyl group with a 4-fluorophenyl substituent. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine, while the para-substitution could alter steric interactions with target proteins .

  • 3-Chlorophenyl vs. 4-Chlorophenyl: describes 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, which lacks the pyrimidinone ring but shares a 4-chlorophenyl-pyrazole backbone. The para-chloro substitution may improve π-π stacking in hydrophobic binding pockets compared to the meta-chloro in the target compound .
Acetamide Modifications
  • N-(2-Methylphenyl) vs.

Structural and Property Comparison Table

Compound ID Core Structure Aryl Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features/Applications Evidence ID
Target Compound Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl N-(2-methylphenyl) 393.83 Kinase inhibition (inferred)
Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl N-(3-methoxyphenyl) ~388.35 (estimated) Enhanced metabolic stability
Compound Pyrazole 4-Chlorophenyl 2-Chloro 308.17 Fipronil precursor (insecticide)
Compound Pyrazolo[3,4-d]pyrimidinone Phenyl L-Phenylalanine ester ~500 (estimated) Peptide-based bioactivity

Key Research Findings and Trends

Electron-Withdrawing Groups : Chlorine (target) and fluorine () improve binding affinity but differ in metabolic pathways. Chlorine’s larger size may enhance hydrophobic interactions .

Steric Effects : The ortho-methyl group in the target compound likely reduces enzymatic degradation compared to smaller substituents (e.g., methoxy in ) .

Diverse Applications : Structural analogs span agrochemicals () and therapeutics (), underscoring the scaffold’s versatility .

Biological Activity

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Synthesis

The compound's structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and an acetamide group. The synthesis typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of appropriate hydrazine derivatives with diketones.
  • Acylation : The core is then acylated with 3-chlorobenzoyl chloride to introduce the chlorophenyl group.
  • Final Modification : The acetamide moiety is added through an amide coupling reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The biological activity is often assessed using various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79CDK2 inhibition
SF-26812.50Apoptosis induction
NCI-H46042.30Cell cycle arrest

These findings indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in various cancer types, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 is crucial for cancer therapy as it plays a significant role in cell cycle regulation:

  • CDK2 Inhibition : The compound demonstrated IC50 values ranging from 0.057 to 0.119 µM against CDK2, indicating potent inhibitory activity compared to standard drugs like sorafenib (IC50 = 0.184 µM) .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to CDK Active Sites : Molecular docking studies suggest that the compound fits well into the active site of CDK2, facilitating strong interactions and inhibiting its activity.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death and potentially reducing tumor growth.

Case Studies

Several case studies have reported on the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Study on MCF7 Cells : A study showed that treatment with the compound resulted in significant growth inhibition and apoptosis induction in MCF7 breast cancer cells.
  • In Vivo Studies : Animal models treated with similar pyrazolo[3,4-d]pyrimidines exhibited reduced tumor size and improved survival rates compared to control groups.

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